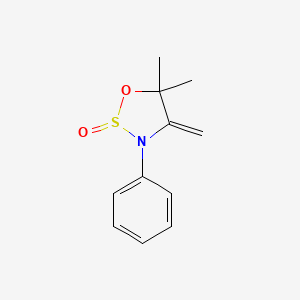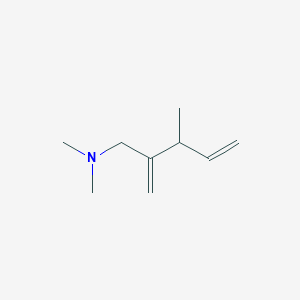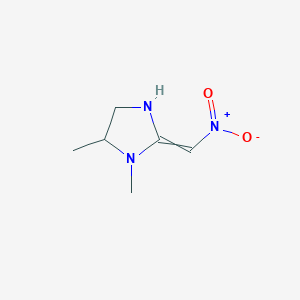![molecular formula C10H11N5 B14622240 Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- CAS No. 61006-82-4](/img/structure/B14622240.png)
Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which incorporates both pyridine and triazine rings, making it a versatile scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the use of dicationic molten salts as catalysts has been documented to facilitate the synthesis of related pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound often leverage high-yielding reactions and environmentally friendly catalysts. The use of green solvents like ethanol and solvent-free conditions are preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-e]-1,2,4-triazine oxides, while substitution reactions can introduce various alkyl or acyl groups .
Applications De Recherche Scientifique
Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, thereby interfering with the synthesis of nucleotides and ultimately inhibiting cell proliferation . This makes it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyridine-pyrimidine scaffold and exhibit comparable biological activities.
Pyridazines: Another class of heterocycles with two adjacent nitrogen atoms, known for their diverse pharmacological properties.
Uniqueness: Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)- is unique due to its specific triazine ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
61006-82-4 |
|---|---|
Formule moléculaire |
C10H11N5 |
Poids moléculaire |
201.23 g/mol |
Nom IUPAC |
3-pyrrolidin-1-ylpyrido[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C10H11N5/c1-2-7-15(6-1)10-12-9-8(13-14-10)4-3-5-11-9/h3-5H,1-2,6-7H2 |
Clé InChI |
BSAOWJGMEFDPQS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC3=C(C=CC=N3)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)

![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14622209.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)

![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)

![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
